Laser ablation ICP-MS to determine Cu on a Si wafer prepared by ion sputtering†
Journal of Analytical Atomic Spectrometry Pub Date: 2011-04-21 DOI: 10.1039/C0JA00143K
Abstract
This work describes an analytical method using
![Graphical abstract: Laser ablation ICP-MS to determine Cu on a Si wafer prepared by ion sputtering](http://scimg.chem960.com/usr/1/C0JA00143K.jpg)
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